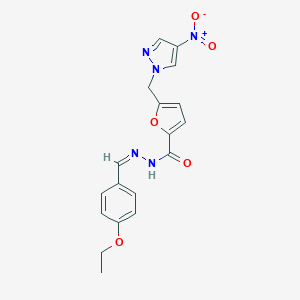
N'-(4-ethoxybenzylidene)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(4-ethoxybenzylidene)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide is a complex organic compound that features a combination of aromatic, pyrazole, and furan rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N’-(4-ethoxybenzylidene)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide typically involves a multi-step process:
Formation of the hydrazide: This step involves the reaction of 5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoic acid with hydrazine hydrate to form the corresponding hydrazide.
Condensation reaction: The hydrazide is then reacted with 4-ethoxybenzaldehyde under reflux conditions in the presence of an acid catalyst to form the final product.
Industrial Production Methods: While specific industrial methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling of reagents and solvents.
Types of Reactions:
Oxidation: The nitro group in the pyrazole ring can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) for halogenation.
Major Products:
Reduction of the nitro group: Amino derivatives.
Substitution reactions: Various substituted derivatives depending on the reagents used.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine:
Antimicrobial Agents: Potential use in the development of new antimicrobial drugs due to its unique structure.
Anti-inflammatory Agents: Research into its potential as an anti-inflammatory compound.
Industry:
Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which N’-(4-ethoxybenzylidene)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide exerts its effects is not fully understood. it is believed to interact with various molecular targets through its functional groups:
Nitro group: Can participate in redox reactions, affecting cellular oxidative stress.
Pyrazole ring: Known to interact with enzymes and receptors, potentially modulating biological pathways.
Furan ring: May contribute to the compound’s binding affinity and specificity for certain targets.
相似化合物的比较
- N’-(4-methoxybenzylidene)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide
- N’-(4-chlorobenzylidene)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide
Comparison:
- Structural Differences: The presence of different substituents on the benzylidene group (e.g., ethoxy, methoxy, chloro) can significantly alter the compound’s physical and chemical properties.
- Reactivity: The different substituents can affect the compound’s reactivity in various chemical reactions.
- Biological Activity: Variations in substituents can lead to differences in biological activity and specificity for molecular targets.
N’-(4-ethoxybenzylidene)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide stands out due to its unique combination of functional groups, which may confer distinct properties and applications compared to its analogs.
属性
分子式 |
C18H17N5O5 |
|---|---|
分子量 |
383.4g/mol |
IUPAC 名称 |
N-[(Z)-(4-ethoxyphenyl)methylideneamino]-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H17N5O5/c1-2-27-15-5-3-13(4-6-15)9-19-21-18(24)17-8-7-16(28-17)12-22-11-14(10-20-22)23(25)26/h3-11H,2,12H2,1H3,(H,21,24)/b19-9- |
InChI 键 |
DWAWAUXASPMDQG-OCKHKDLRSA-N |
SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
手性 SMILES |
CCOC1=CC=C(C=C1)/C=N\NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
规范 SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-2-methyl-N-(3-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B450489.png)
![4-{2-[4-(Acetylamino)benzylidene]hydrazino}benzoic acid](/img/structure/B450490.png)
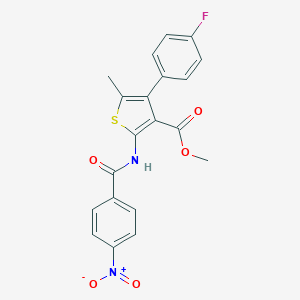
![N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-phenoxyacetamide](/img/structure/B450497.png)
![N-[1-(4-ethylphenyl)ethyl]-4-fluorobenzamide](/img/structure/B450500.png)

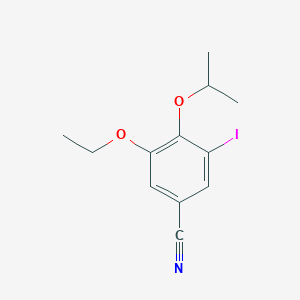
![Isopropyl 4-(4-methylphenyl)-2-[(trifluoroacetyl)amino]thiophene-3-carboxylate](/img/structure/B450504.png)
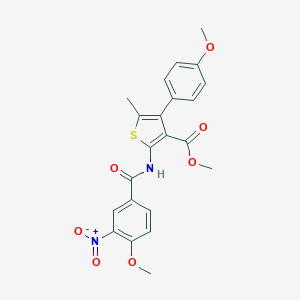
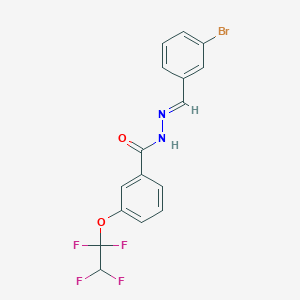
![[2-(2-{[2-(2-NITRILOETHOXY)PHENYL]METHYLENE}CARBOHYDRAZONOYL)PHENOXY]METHYL CYANIDE](/img/structure/B450507.png)
![N-butyl-2-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B450508.png)
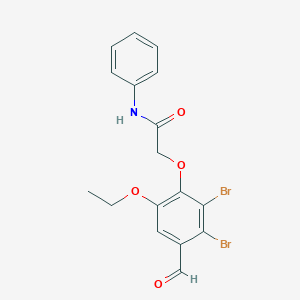
![Methyl 2-({2,4-bisnitrobenzoyl}amino)-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B450511.png)
